molecular formula C18H14ClF2N3O2 B2422730 5-(4-chlorophenoxy)-N-(2,4-difluorophenyl)-1,3-dimethyl-1H-pyrazole-4-carboxamide CAS No. 303997-83-3

5-(4-chlorophenoxy)-N-(2,4-difluorophenyl)-1,3-dimethyl-1H-pyrazole-4-carboxamide

Cat. No.: B2422730
CAS No.: 303997-83-3
M. Wt: 377.78
InChI Key: FPSVFEDUVOFUQD-UHFFFAOYSA-N
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Description

5-(4-chlorophenoxy)-N-(2,4-difluorophenyl)-1,3-dimethyl-1H-pyrazole-4-carboxamide is a useful research compound. Its molecular formula is C18H14ClF2N3O2 and its molecular weight is 377.78. The purity is usually 95%.
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Biological Activity

5-(4-chlorophenoxy)-N-(2,4-difluorophenyl)-1,3-dimethyl-1H-pyrazole-4-carboxamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores its biological properties, including its synthesis, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be represented as follows:

  • Molecular Formula : C16H15ClF2N2O2
  • Molecular Weight : 348.75 g/mol

The presence of the pyrazole ring, along with the chlorophenoxy and difluorophenyl groups, contributes to its biological activity. The compound's design aims to enhance its interaction with biological targets, particularly in the context of medicinal chemistry.

Antimicrobial Activity

Research has indicated that pyrazole derivatives exhibit significant antimicrobial properties. In a study by Burguete et al., a series of 1-thiocarbamoyl 3-substituted phenyl-5-(2-pyrrolyl)-4,5-dihydro-(1H)-pyrazole derivatives were synthesized and tested against various bacterial strains. The results showed that certain derivatives exhibited promising activity against E. coli, S. aureus, and Klebsiella pneumoniae, suggesting that similar pyrazole derivatives could possess antimicrobial potential .

Anti-inflammatory Activity

The anti-inflammatory effects of pyrazole compounds have been widely documented. For instance, Nagarapu et al. synthesized a series of 3-phenyl-N-[3-(4-phenylpiperazin-1-yl)propyl]-1H-pyrazole-5-carboxamide derivatives and tested them using a carrageenan-induced rat paw edema model. Several derivatives demonstrated significant anti-inflammatory activity compared to ibuprofen . This indicates that this compound may also exhibit similar effects due to structural similarities.

Synthesis Methods

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The process includes:

  • Formation of the pyrazole ring through cyclization reactions.
  • Introduction of the chlorophenoxy and difluorophenyl groups via nucleophilic substitutions.
  • Final carboxamide formation through coupling reactions.

These steps are crucial for achieving the desired biological activity.

Case Studies and Research Findings

Several studies have highlighted the pharmacological potential of related pyrazole compounds:

  • Antiplasmodial Activity : A study reported that certain pyrazole derivatives exhibited low nanomolar activity against Plasmodium falciparum, indicating potential as antimalarial agents .
  • Anticancer Properties : Some pyrazole derivatives have shown promise in inhibiting cancer cell growth in vitro, suggesting avenues for further investigation into their use in oncology .

Summary Table of Biological Activities

Activity Type Findings Reference
AntimicrobialEffective against E. coli, S. aureus
Anti-inflammatorySignificant reduction in edema in rat models
AntiplasmodialLow nanomolar activity against P. falciparum
AnticancerInhibition of cancer cell growth

Properties

IUPAC Name

5-(4-chlorophenoxy)-N-(2,4-difluorophenyl)-1,3-dimethylpyrazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14ClF2N3O2/c1-10-16(17(25)22-15-8-5-12(20)9-14(15)21)18(24(2)23-10)26-13-6-3-11(19)4-7-13/h3-9H,1-2H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPSVFEDUVOFUQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1C(=O)NC2=C(C=C(C=C2)F)F)OC3=CC=C(C=C3)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14ClF2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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